molecular formula C23H20N2O2 B3055300 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione CAS No. 63822-42-4

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione

Cat. No.: B3055300
CAS No.: 63822-42-4
M. Wt: 356.4 g/mol
InChI Key: CXDUJZFFXVSCQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with dibenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Phthalic anhydride+DibenzylamineThis compound\text{Phthalic anhydride} + \text{Dibenzylamine} \rightarrow \text{this compound} Phthalic anhydride+Dibenzylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in pyridine.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (NEt3).

Major Products Formed

Scientific Research Applications

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylphthalimide: Similar structure with a benzyl group instead of a dibenzylamino-methyl group.

    N-Phenylphthalimide: Contains a phenyl group instead of a dibenzylamino-methyl group.

    N-Methylphthalimide: Contains a methyl group instead of a dibenzylamino-methyl group.

Uniqueness

2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione is unique due to its dibenzylamino-methyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[(dibenzylamino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22-20-13-7-8-14-21(20)23(27)25(22)17-24(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDUJZFFXVSCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359724
Record name 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63822-42-4
Record name 2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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